molecular formula C18H15N5O2S2 B2710384 (E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide CAS No. 1351664-65-7

(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide

Cat. No. B2710384
CAS RN: 1351664-65-7
M. Wt: 397.47
InChI Key: GBDDNHAIOYSNCW-ONEGZZNKSA-N
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Description

The compound contains several interesting functional groups and structural features. It includes a thiophene ring, an acryloyl group, a tetrahydrothiazolo ring, a pyridin ring, and a pyrazine ring. Thiophene is a five-membered heterocyclic compound with a sulfur atom. It is known to be a structural alert with formula C4H4S . The acryloyl group is a type of carboxylic acid derivative, and the pyridin and pyrazine rings are nitrogen-containing heterocycles.


Molecular Structure Analysis

The presence of multiple aromatic rings (thiophene, pyridin, and pyrazine) likely contributes to the compound’s stability. The electron-donating nitrogen atoms in the pyridin and pyrazine rings could potentially participate in various chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in substitution reactions, redox reactions, and various types of coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups and the overall structure of the molecule. For instance, the presence of the polar carboxamide group could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Pharmacological Applications

The scientific interest in (E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide and similar compounds is driven by their pharmacological potential. For instance, research into substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, which includes compounds with structural similarities to the mentioned chemical, has shown promising analgesic and antiparkinsonian activities. These activities are comparable to those of known drugs such as Valdecoxib and Benzatropine, underscoring the therapeutic relevance of these chemical explorations (Amr, Maigali, & Abdulla, 2008).

Antimicrobial Potential

Moreover, the synthesis and structure-activity relationship studies of new thiophene-based heterocycles, which share a similar synthetic strategy with the compound , have shown significant antimicrobial properties. Certain derivatives were found to be more potent than standard drugs like Amphotericin B against specific fungal strains, indicating a potential application in developing new antimicrobial agents (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016).

Anti-inflammatory and Anti-cancer Applications

Further research has delved into the synthesis and characterization of new heterocyclic compounds, highlighting the broad spectrum of biological activities these molecules can exhibit. Studies have reported on compounds with significant anti-inflammatory and anticancer properties, suggesting that these chemical frameworks can be foundational in developing new therapeutics for various diseases (Darwish, 2014).

properties

IUPAC Name

N-[5-[(E)-3-thiophen-2-ylprop-2-enoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S2/c24-16(4-3-12-2-1-9-26-12)23-8-5-13-15(11-23)27-18(21-13)22-17(25)14-10-19-6-7-20-14/h1-4,6-7,9-10H,5,8,11H2,(H,21,22,25)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDDNHAIOYSNCW-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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